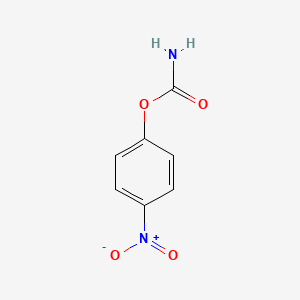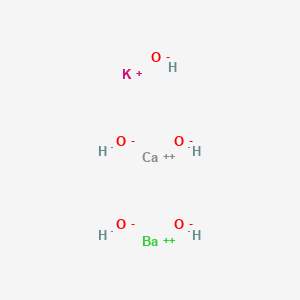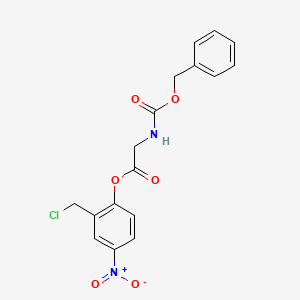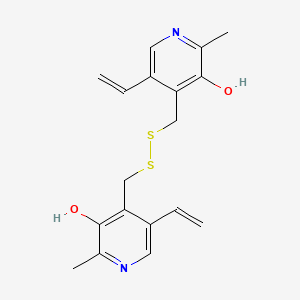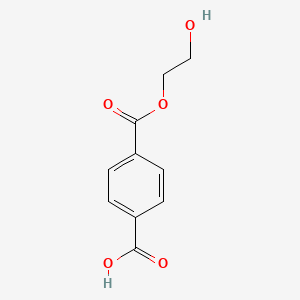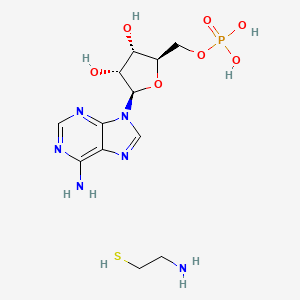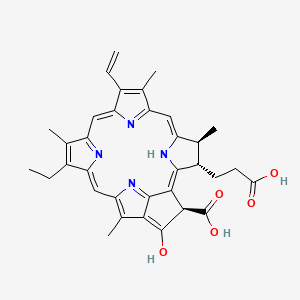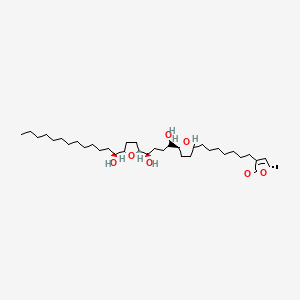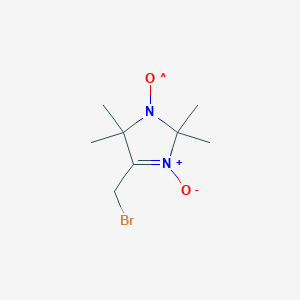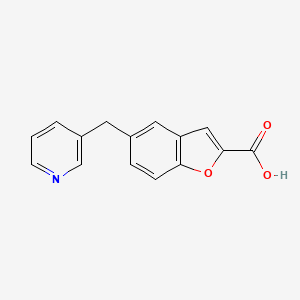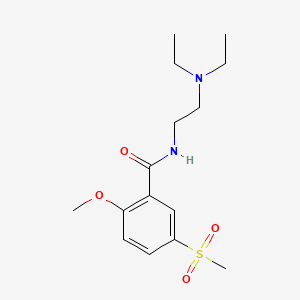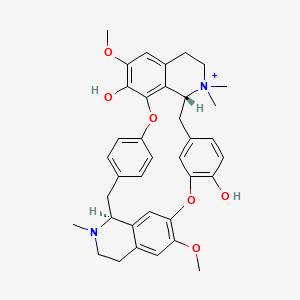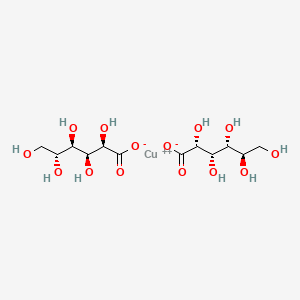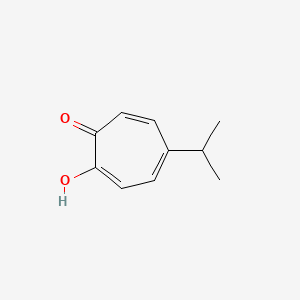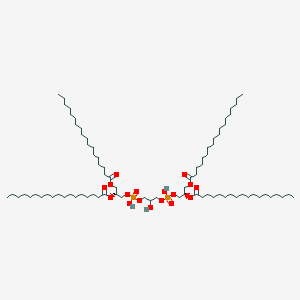
Tetrastearoylcardiolipin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CL(1'-[18:0/18:0], 3'-[18:0/18:0]), also known as 1, 1'2, 2'-tetra-dodecanoyl cardiolipin or tetrastearoylcardiolipin, belongs to the class of organic compounds known as cardiolipins. These are glycerophospholipids in which the O1 and O3 oxygen atoms of the central glycerol moiety are each linked to one 1, 2-diacylglycerol chain. Their general formula is OC(COP(O)(=O)OC[C@@H](CO[R1])O[R2])COP(O)(=O)OC[C@@H](CO[R3])O[R4], where R1-R4 are four fatty acyl chains. Thus, CL(1'-[18:0/18:0], 3'-[18:0/18:0]) is considered to be a glycerophosphoglycerophosphoglycerol lipid molecule. CL(1'-[18:0/18:0], 3'-[18:0/18:0]) is considered to be a practically insoluble (in water) and relatively neutral molecule. CL(1'-[18:0/18:0], 3'-[18:0/18:0]) has been found in human heart tissue, and has also been primarily detected in blood. CL(1'-[18:0/18:0], 3'-[18:0/18:0]) can be found anywhere throughout the human cell, such as in mitochondria, cytoplasm, membrane (predicted from logP), and endoplasmic reticulum. CL(1'-[18:0/18:0], 3'-[18:0/18:0]) exists in all eukaryotes, ranging from yeast to humans. In humans, CL(1'-[18:0/18:0], 3'-[18:0/18:0]) is involved in cardiolipin biosynthesis CL(18:0/18:0/18:0/18:0) pathway. Outside of the human body, CL(1'-[18:0/18:0], 3'-[18:0/18:0]) can be found in apple, cardamom, fig, and shiitake. This makes CL(1'-[18:0/18:0], 3'-[18:0/18:0]) a potential biomarker for the consumption of these food products.
Tetrastearoyl cardiolipin is a cardiolipin derivative in which all four of the phosphatidyl acyl groups are specified as stearoyl (octadecanoyl).
Aplicaciones Científicas De Investigación
Cardiolipin and Mitochondrial Dysfunction
Cardiolipin, a pivotal mitochondrial phospholipid, is crucial for maintaining cardiac health. Its loss, particularly of tetralinoleoyl cardiolipin, is linked to coronary heart disease (CHD) pathogenesis. ALCAT1, an acyltransferase, contributes to pathological remodeling of cardiolipin, leading to mitochondrial dysfunction and CHD. Ablation or pharmacological inhibition of ALCAT1 restores cardiolipin levels and mitochondrial function, mitigating CHD and associated pathologies (Jia et al., 2021).
Cardiolipin's Role in Heart Failure
Cardiolipin is vital for mitochondrial oxidative phosphorylation. Its remodeling is crucial in conditions like heart failure, where the loss of specific cardiolipin species, such as tetralinoleoyl-cardiolipin, disrupts mitochondrial bioenergetics. Studies show that maintaining cardiolipin levels can improve mitochondrial function, offering a potential therapeutic strategy for cardiac dysfunction and other pathologies involving mitochondrial dysfunction (Mejia et al., 2014).
Cardiolipin in Diabetes-Related Cardiac Dysfunction
In diabetes, cardiolipin undergoes significant remodeling, impacting mitochondrial function and cardiac health. The major cardiolipin species in a healthy heart is dramatically reduced in diabetic hearts, with detrimental effects on mitochondrial and cardiac function. Approaches to manipulate cardiolipin's acyl chains are being investigated to improve cardiac function in diabetes (He & Han, 2014).
Cardiolipin and Cellular Stress Responses
Cardiolipin plays a role in the body's response to stress signals, infection, or disease. Changes in its saturation and oxidation levels can affect mitochondrial function and inflammatory responses. Cytosolic-exposed cardiolipin has emerging roles in apoptosis, pro- and anti-inflammatory functions, and its unique structure influences cell death and immune system proteins (Pizzuto & Pelegrín, 2020).
Propiedades
Nombre del producto |
Tetrastearoylcardiolipin |
|---|---|
Fórmula molecular |
C81H158O17P2 |
Peso molecular |
1466.1 g/mol |
Nombre IUPAC |
[(2R)-3-[[3-[[(2R)-2,3-di(octadecanoyloxy)propoxy]-hydroxyphosphoryl]oxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate |
InChI |
InChI=1S/C81H158O17P2/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-61-65-78(83)91-71-76(97-80(85)67-63-59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)73-95-99(87,88)93-69-75(82)70-94-100(89,90)96-74-77(98-81(86)68-64-60-56-52-48-44-40-36-32-28-24-20-16-12-8-4)72-92-79(84)66-62-58-54-50-46-42-38-34-30-26-22-18-14-10-6-2/h75-77,82H,5-74H2,1-4H3,(H,87,88)(H,89,90)/t76-,77-/m1/s1 |
Clave InChI |
XVTUQDWPJJBEHJ-KZCWQMDCSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCC(COP(=O)(O)OC[C@@H](COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC)O)OC(=O)CCCCCCCCCCCCCCCCC |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(COP(=O)(O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC)O)OC(=O)CCCCCCCCCCCCCCCCC |
Descripción física |
Solid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



